molecular formula C22H19F3N4O3 B6546013 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 946232-22-0

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Numéro de catalogue: B6546013
Numéro CAS: 946232-22-0
Poids moléculaire: 444.4 g/mol
Clé InChI: MEWYRUZHEZIOPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole ring fused to an indole scaffold, with a propyl substituent at the 5-position of the oxadiazole and a trifluoromethoxy-substituted phenylacetamide group. Its molecular formula is C₂₂H₂₀F₃N₄O₃, with an average molecular mass of 469.42 g/mol (calculated based on structural analogs) . The indole-oxadiazole core contributes to π-π stacking interactions, while the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications such as enzyme inhibition or receptor modulation.

Propriétés

IUPAC Name

2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O3/c1-2-5-20-27-28-21(31-20)18-12-14-6-3-4-7-17(14)29(18)13-19(30)26-15-8-10-16(11-9-15)32-22(23,24)25/h3-4,6-12H,2,5,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWYRUZHEZIOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

The compound’s interaction with its targets likely involves binding to the active sites of the target proteins. For instance, 1,3,4-oxadiazole derivatives have been shown to interact with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase. This interaction can inhibit the activity of the enzyme, leading to an increase in acetylcholine levels.

Biochemical Pathways

The affected pathways are likely related to the compound’s targets. In the case of acetylcholinesterase inhibition, the cholinergic pathway would be affected. This pathway is crucial for cognitive functions, and its disruption is associated with neurodegenerative disorders like Alzheimer’s disease. The compound’s indole moiety may also affect various other pathways due to its broad-spectrum biological activities.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an acetylcholinesterase inhibitor, it could lead to increased acetylcholine levels, potentially improving cognitive function in conditions like Alzheimer’s disease.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituents (Oxadiazole/Indole/Phenyl) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-propyl oxadiazole, trifluoromethoxyphenyl C₂₂H₂₀F₃N₄O₃ 469.42 Balanced lipophilicity (logP ~3.2*), moderate solubility in DMSO
2-[2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide 5-isopropyl oxadiazole, trifluoromethylphenyl C₂₂H₂₀F₃N₄O₂ 453.42 Higher steric bulk, reduced metabolic stability due to branched alkyl chain
2-[2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide 5-isobutyl oxadiazole, trifluoromethylphenyl C₂₃H₂₁F₃N₄O₂ 466.44 Increased lipophilicity (logP ~3.8*), potential for enhanced membrane permeation
2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide 5-ethyl oxadiazole, 4-methylbenzyl C₂₂H₂₂N₄O₂ 374.44 Lower molecular weight, reduced fluorination improves aqueous solubility

*Estimated via computational models (e.g., XLogP3).

Crystallographic and Conformational Analysis

  • Crystal structures of related acetamides () reveal planar amide groups and R₂²(10) hydrogen-bonded dimers, critical for solid-state stability. The trifluoromethoxy group may introduce torsional strain, affecting crystallinity .
  • Dihedral angles between the indole and phenyl rings in analogs range from 48–80°, influencing binding pocket compatibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.